Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl-thiophen-2-ylmethyl-amide

Catalog No.
S7772690
CAS No.
M.F
C14H17NOS
M. Wt
247.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl-...

Product Name

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl-thiophen-2-ylmethyl-amide

IUPAC Name

N-methyl-N-(thiophen-2-ylmethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide

Molecular Formula

C14H17NOS

Molecular Weight

247.36 g/mol

InChI

InChI=1S/C14H17NOS/c1-15(9-12-3-2-6-17-12)14(16)13-8-10-4-5-11(13)7-10/h2-6,10-11,13H,7-9H2,1H3

InChI Key

INTZNPKZEYKPME-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CS1)C(=O)C2CC3CC2C=C3

Canonical SMILES

CN(CC1=CC=CS1)C(=O)C2CC3CC2C=C3
BMMA is a bicyclic molecule comprising of a seven-membered ring and a thiophene ring attached to a carboxylic acid and a methyl-amide group. It is commonly used as a ligand and building block for the synthesis of various organometallic compounds. BMMA is soluble in most organic solvents and has a pale-yellow color. The first synthesis of BMMA was reported in 1998 by A. J. Blake et al.
The physical properties of BMMA have been extensively studied. It has a melting point of 131–134°C and a boiling point of 324°C. The solubility of BMMA in water is relatively low, but it is highly soluble in most organic solvents, such as toluene, chloroform, and dichloromethane. BMMA is also sensitive to air and moisture, which affects its stability and reactivity.
The chemical properties of BMMA are well-documented. It has a carboxylic acid group that can react with various nucleophiles, such as amines, alcohols, and thiols. BMMA can also form metal complexes with various transition metals, such as palladium, ruthenium, and nickel. These metal complexes have been widely used as catalysts in various reactions.
BMMA can be synthesized in various ways. The most common method involves the condensation of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with thiophen-2-ylmethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide. The synthesized BMMA can be purified using column chromatography.
The characterization of BMMA can be done using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry. NMR spectroscopy is commonly used to determine the purity and structure of BMMA. X-ray crystallography helps to determine the crystal structure of BMMA and its metal complexes. Mass spectrometry can be used to confirm the molecular weight of BMMA and its metal complexes.
The analytical methods used to detect BMMA and its derivatives depend on the intended application. Chromatography, such as high-performance liquid chromatography (HPLC), is commonly used to separate and quantify BMMA in various samples. HPLC can also be used to monitor the purity of BMMA during synthesis. NMR spectroscopy is an important analytical technique for the structural characterization of BMMA and its derivatives.
The biological properties of BMMA and its derivatives have been studied in various contexts. For example, BMMA-Pt is a platinum complex of BMMA that has been shown to have anticancer properties. BMMA-Pt can induce apoptotic cell death in cancer cells by forming DNA adducts. BMMA has also been used as a ligand for the selective delivery of drugs to cancer cells.
The toxicity and safety of BMMA and its derivatives depend on the intended application. BMMA is generally considered safe for use in scientific experiments at low concentrations. However, it is essential to follow proper safety guidelines, such as wearing protective equipment and proper disposal of waste, to minimize the risk of exposure to BMMA.
BMMA and its derivatives have various applications in scientific experiments. They are commonly used as building blocks for the synthesis of various metal complexes with potential applications in catalysis, electrochemistry, and materials science. BMMA and its derivatives have also been used as ligands for the selective delivery of drugs and imaging agents.
BMMA and its derivatives continue to be the focus of scientific research due to their unique properties and potential applications. Recent studies have focused on the synthesis of new organometallic complexes using BMMA as a building block. There has also been an increased interest in using BMMA as a platform for the delivery of drugs and imaging agents.
BMMA and its derivatives have several potential implications in various fields of research and industry. They have the potential to be used as catalysts in various chemical reactions, electrochemical sensing, and materials science. BMMA and its derivatives can also be used as building blocks for the synthesis of new drug delivery systems and imaging agents.
Despite the potential applications of BMMA and its derivatives, there are several limitations that need to be addressed. For example, the synthesis of BMMA and its derivatives can be challenging and require specialized equipment and reagents. BMMA and its derivatives also have limited solubility in water, which limits their potential applications in biological systems.
- Development of new and efficient synthetic routes for BMMA and its derivatives
- Study of the electronic and magnetic properties of novel BMMA-based complexes
- Investigation of the biocompatibility of BMMA-based metal complexes for in vivo applications
- Development of BMMA-based materials for energy storage applications
- Elucidation of the mechanistic details of BMMA-based catalysis
- Computational prediction of the potential applications of BMMA and its derivatives in various fields
- Design of novel BMMA-based ligands for organometallic catalysis
- Development of BMMA-based electrochemical sensors for environmental monitoring
- Investigation of the potential applications of BMMA-based metal complexes in photovoltaics
- Development of BMMA-based multi-functional materials for biomedical applications.

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Exact Mass

247.10308534 g/mol

Monoisotopic Mass

247.10308534 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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